Ethyl (pentafluorophenoxy)acetate
Overview
Description
Ethyl (pentafluorophenoxy)acetate is an organic compound characterized by the presence of a pentafluorophenoxy group attached to an acetate moiety. This compound is notable for its unique chemical properties, which are influenced by the highly electronegative fluorine atoms. It is used in various scientific and industrial applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (pentafluorophenoxy)acetate can be synthesized through several methods. One common approach involves the reaction of pentafluorophenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an organic solvent like acetone or dimethylformamide (DMF). The general reaction scheme is as follows:
C6F5OH+BrCH2CO2C2H5→C6F5OCH2CO2C2H5+KBr
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl (pentafluorophenoxy)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The pentafluorophenoxy group can be displaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield pentafluorophenoxyacetic acid and ethanol.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in solvents such as DMF or DMSO.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous solutions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used, such as azido derivatives or amides.
Hydrolysis: Pentafluorophenoxyacetic acid and ethanol.
Oxidation: Products vary based on the specific oxidizing agent and conditions.
Scientific Research Applications
Ethyl (pentafluorophenoxy)acetate is utilized in various fields of scientific research:
Chemistry: As a building block in the synthesis of more complex fluorinated compounds.
Biology: In the study of enzyme inhibition and protein interactions due to its unique structural features.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which ethyl (pentafluorophenoxy)acetate exerts its effects is largely dependent on its interaction with molecular targets. The presence of the pentafluorophenoxy group can influence the compound’s binding affinity to enzymes or receptors, often enhancing its potency due to the electron-withdrawing nature of the fluorine atoms. This can lead to alterations in biochemical pathways, affecting processes such as signal transduction or metabolic reactions.
Comparison with Similar Compounds
Ethyl (pentafluorophenoxy)acetate can be compared to other fluorinated esters, such as ethyl (trifluoromethyl)acetate and ethyl (difluorophenoxy)acetate. These compounds share similar structural features but differ in the number and position of fluorine atoms, which can significantly impact their chemical properties and reactivity.
Ethyl (trifluoromethyl)acetate: Contains a trifluoromethyl group, leading to different reactivity and applications.
Ethyl (difluorophenoxy)acetate: Has fewer fluorine atoms, resulting in lower electronegativity and different chemical behavior.
This compound is unique due to the presence of five fluorine atoms on the phenoxy ring, which imparts distinct electronic and steric effects, making it particularly valuable in specific chemical and industrial applications.
Biological Activity
Ethyl (pentafluorophenoxy)acetate is an organic compound notable for its unique structural features, including a pentafluorophenoxy group attached to an acetate moiety. This compound has garnered attention in various fields, particularly in biological research due to its potential biological activities and applications in synthetic chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₆F₅O₂. The presence of five fluorine atoms on the phenoxy ring significantly influences its electronic properties, making it an interesting candidate for studying biological interactions. The electronegative fluorine atoms enhance the compound's reactivity and binding affinity to biological targets, which can lead to alterations in biochemical pathways.
This compound's biological activity is largely attributed to its interaction with various molecular targets, including enzymes and receptors. The electron-withdrawing nature of the pentafluorophenoxy group can enhance the compound's potency by affecting how it binds to these targets. This interaction can influence key processes such as signal transduction and metabolic reactions.
Biological Activity and Research Findings
Research has explored the biological activity of this compound, particularly its role in enzyme inhibition and protein interactions. Here are some key findings:
- Enzyme Inhibition : Studies indicate that compounds with similar structures exhibit significant enzyme inhibition properties. For instance, this compound has been investigated for its ability to inhibit certain enzymes involved in metabolic pathways.
- Cellular Interactions : Preliminary studies have shown that this compound can interact with cellular membranes, potentially influencing cellular signaling pathways. Such interactions could be pivotal in understanding its pharmacological potential.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other fluorinated esters:
Compound | Structural Characteristics | Biological Activity |
---|---|---|
Ethyl (trifluoromethyl)acetate | Contains a trifluoromethyl group | Moderate enzyme inhibition |
Ethyl (difluorophenoxy)acetate | Fewer fluorine atoms | Lower reactivity compared to pentafluorophenoxy |
This compound | Five fluorine atoms on phenoxy ring | High reactivity; significant enzyme inhibition |
Case Studies
- Enzyme Interaction Studies : Research involving this compound has demonstrated its potential as a lead compound for developing inhibitors targeting specific enzymes. For example, studies have shown that modifications to the pentafluorophenoxy group can significantly alter binding affinities and inhibitory effects on target enzymes.
- Toxicological Assessments : Safety evaluations indicate that while this compound exhibits promising biological activities, comprehensive toxicological studies are necessary to assess its safety profile for potential therapeutic applications.
- Pharmacological Applications : The compound has been explored for its potential use in drug development, particularly in creating novel therapeutics that leverage its unique chemical properties for targeted action against specific diseases.
Properties
IUPAC Name |
ethyl 2-(2,3,4,5,6-pentafluorophenoxy)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F5O3/c1-2-17-4(16)3-18-10-8(14)6(12)5(11)7(13)9(10)15/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWZNQDDCDHKEOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C(=C(C(=C1F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90403849 | |
Record name | ethyl (pentafluorophenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90403849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14742-37-1 | |
Record name | Ethyl 2-(2,3,4,5,6-pentafluorophenoxy)acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14742-37-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ethyl (pentafluorophenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90403849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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